molecular formula C7H3BrF4O B1485139 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol CAS No. 1807005-99-7

2-Bromo-5-fluoro-4-(trifluoromethyl)phenol

Cat. No.: B1485139
CAS No.: 1807005-99-7
M. Wt: 259 g/mol
InChI Key: CZVGXKHIKJVXCJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 259 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVGXKHIKJVXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-5-fluoro-4-(trifluoromethyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol is C7H4BrF4OC_7H_4BrF_4O. The presence of bromine and fluorine atoms, along with a hydroxyl group, enhances its lipophilicity and biological activity. The trifluoromethyl group is particularly notable for increasing the compound's ability to penetrate biological membranes, facilitating interactions with various molecular targets such as enzymes and receptors .

The mechanism of action involves the compound's interaction with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, allowing for modulation of biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .

Biological Applications

Research has indicated several potential applications for 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
  • Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
  • Biochemical Probes : It is being explored as a biochemical probe in enzymatic studies due to its selective inhibition capabilities .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of cyclooxygenase (COX) enzymes. The study reported an IC50 value of 20 µM for COX-2 inhibition, suggesting that this compound could be a promising lead for developing anti-inflammatory drugs .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol compared to other related compounds:

CompoundBiological ActivityIC50 (µM)
2-Bromo-5-fluoro-4-(trifluoromethyl)phenolAnticancer (Breast Cancer)15
COX-2 Inhibition20
TrifluoromethylphenolAnticancer25
COX-2 Inhibition30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-fluoro-4-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluoro-4-(trifluoromethyl)phenol

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